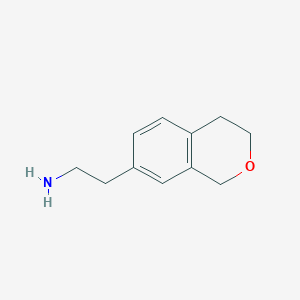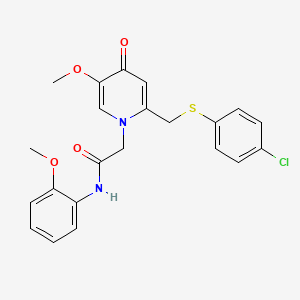![molecular formula C15H16F3N3O2 B2366828 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid CAS No. 1094029-40-9](/img/structure/B2366828.png)
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid, also known as TFMPA, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in synaptic transmission and plasticity.
Mécanisme D'action
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid acts as an antagonist of mGluR1 by binding to the receptor and blocking its activation by glutamate. This leads to a decrease in the activity of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which is involved in the modulation of intracellular calcium levels and the release of neurotransmitters. By inhibiting the activity of mGluR1, this compound can modulate synaptic plasticity and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound can modulate synaptic transmission and plasticity by inhibiting the activity of mGluR1. This can lead to a decrease in the release of neurotransmitters such as glutamate, GABA, and dopamine, and affect various cellular processes such as calcium signaling, gene expression, and protein synthesis. This compound has also been shown to have anti-inflammatory and neuroprotective effects in some experimental models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid has several advantages as a research tool, including its high potency and selectivity for mGluR1, its availability from commercial sources, and its well-established pharmacology and toxicity profile. However, this compound also has some limitations, such as its relatively low solubility in water and some organic solvents, its susceptibility to degradation and oxidation, and its potential off-target effects on other glutamate receptors or ion channels.
Orientations Futures
There are several future directions for research on 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid and mGluR1. One direction is to investigate the role of mGluR1 in different physiological and pathological processes, such as learning and memory, epilepsy, and schizophrenia. Another direction is to develop new drugs that target mGluR1 and have improved pharmacokinetic and pharmacodynamic properties. Finally, the use of this compound in combination with other research tools such as optogenetics, electrophysiology, and imaging techniques can provide new insights into the function of mGluR1 and its interactions with other molecular targets in the brain and other tissues.
Méthodes De Synthèse
The synthesis of 4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid involves several steps, including the preparation of 2-(trifluoromethyl)quinazolin-4-amine, which is then reacted with 4-methyl-2-oxopentanoic acid to yield this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be confirmed by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid is widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of mGluR1 in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the pharmacology of mGluR1 and to develop new drugs that target this receptor.
Propriétés
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-8(2)7-11(13(22)23)19-12-9-5-3-4-6-10(9)20-14(21-12)15(16,17)18/h3-6,8,11H,7H2,1-2H3,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFREGMJLZEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)
![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)



![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)


